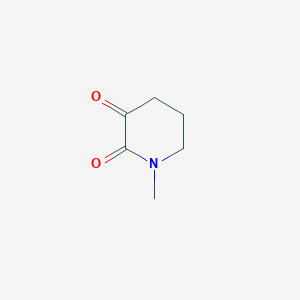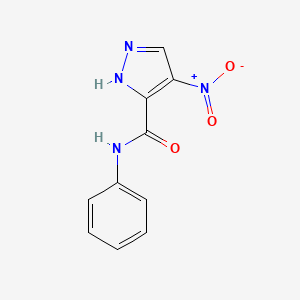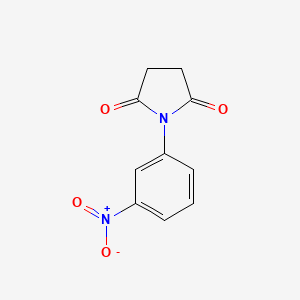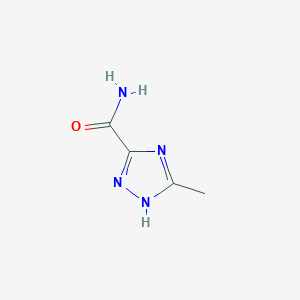
Naphthalene-1-sulfonyl fluoride
Overview
Description
Naphthalene-1-sulfonyl fluoride is a derivative of naphthalene, a polycyclic aromatic hydrocarbon . It is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been achieved through various methods. A one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids has been reported . This method features mild reaction conditions using readily available and easy-to-operate reagents . Another approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a sulfur–fluoride bond, which is incredibly resilient to oxidation, reduction, strong acids, and thermolysis . The high oxidation state sulfur–fluoride bonds (such as S(VI)) in these groups are a key feature of its structure .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are used in sulfur fluoride exchange (SuFEx) processes . SuFEx is characterized by selective activation of high oxidation state sulfur centres connected to fluoride, enabling exchange reactions with incoming nucleophiles .Physical And Chemical Properties Analysis
Naphthalene derivatives, including this compound, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, resulting in a high quantum yield and excellent photostability . Due to their hydrophobic nature, they exhibit excellent sensing and selectivity properties towards anions and cations .Scientific Research Applications
Fluoride Sensing and Reactivity
Naphthalene-1-sulfonyl fluoride has been utilized in various scientific research areas. A significant application is in the development of fluoride sensors. Bhosale et al. (2009) synthesized a highly fluorescent naphthalene diimide sensor with a bis-sulfonamide group, showing unique selectivity and reactivity for the fluoride ion, leading to a colorimetric response (Bhosale et al., 2009). Similarly, Cho et al. (2003) developed a naphthalene derivative containing a urea group that showed unique absorption and fluorescence peaks with fluoride ions, indicating its potential as a fluoride sensor (Cho et al., 2003).
Molecular Structure Analysis
Giricheva et al. (2013) investigated β-naphthalene sulfonyl fluoride using gas-phase electron diffraction and quantum chemical calculations. They explored the molecular structure and spatial orientation of substituents, providing insights into the interrelation of nonequivalent C-C bonds of the naphthalene frame (Giricheva et al., 2013).
Nucleophilic Substitution Reactions
Kim et al. (2003) investigated the reactivities of various metal fluorides in nucleophilic fluorination reactions involving naphthalene derivatives. They demonstrated that higher periodic alkali metal fluorides exhibit greater reactivity, providing valuable insights into the chemistry of these compounds (Kim et al., 2003).
Radiopharmaceutical Applications
Basuli et al. (2012) conducted a study on the synthesis of ApoSense compound NST732, a radiolabeled analog of this compound. Their research contributes to the field of molecular imaging and positron emission tomography, showcasing the application of naphthalene derivatives in medical diagnostics (Basuli et al., 2012).
Ionic Liquid-Mediated Reactions
Shinde et al. (2015) employed an ionic liquid containing tert-butanol moiety in the nucleophilic fluorination of substrates containing naphthalene derivatives. Their work highlights the role of ionic liquids in enhancing the selectivity and efficiency of such reactions (Shinde et al., 2015).
Mechanism of Action
Target of Action
Naphthalene-1-sulfonyl fluoride (NSF) is a sulfonyl fluoride derivative that has been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for its unique stability-reactivity balance . The primary targets of NSF are context-specific amino acids or proteins . It acts as an electrophile, forming a covalent bond with these targets for diverse applications .
Mode of Action
NSF interacts with its targets through a selective covalent interaction . Due to its relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, NSF can selectively interact with specific amino acids or proteins . This interaction results in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
It is known that nsf can react with active site amino acids to inactivate enzymes . This suggests that NSF may affect various biochemical pathways by modulating the activity of key enzymes.
Pharmacokinetics
The balance of reactivity and stability that makes nsf attractive for biological applications, particularly its resistance to hydrolysis under physiological conditions, suggests that it may have favorable adme properties .
Result of Action
The result of NSF’s action at the molecular and cellular level is largely dependent on its specific targets. For instance, when NSF reacts with active site amino acids to inactivate enzymes, it can disrupt the normal function of these enzymes, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of NSF can be influenced by various environmental factors. For example, the presence of other molecules that can react with NSF may affect its selectivity and reactivity. Additionally, factors such as pH and temperature can influence the stability and reactivity of NSF .
Future Directions
The advent of sulfur (VI)-fluoride exchange (SuFEx) processes has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The unique reactivity profile of functional groups, specifically aryl fluorosulfates and aryl or alkyl sulfonyl fluorides, offers promising prospects for this versatile click reaction .
Biochemical Analysis
Biochemical Properties
Naphthalene-1-sulfonyl fluoride is known for its relatively low reactivity toward nucleophilic substitution, which makes it a privileged motif in the selective covalent interaction with context-specific amino acids or proteins . This property allows this compound to play a significant role in diverse biochemical applications .
Cellular Effects
Sulfonyl fluorides, a group to which this compound belongs, have been found to have remarkable utility as covalent probes in chemical biology, enabling the efficient targeting of active-site amino acid residues .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to interact with active site amino acids to inactivate these enzymes . This interaction leads to the development of corresponding sulfonyl fluoride-type protease inhibitors .
Dosage Effects in Animal Models
It is known that the fatal dosage of sodium fluoride, a related compound, is approximately 5–10 mg/kg in most commonly treated animal species .
Metabolic Pathways
Sulfonyl fluorides are known to interact with various enzymes and cofactors .
Transport and Distribution
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Subcellular Localization
Sulfonyl fluorides are known to be used in investigating protein folding and dynamics .
properties
IUPAC Name |
naphthalene-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMYBMCWFRCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605835 | |
| Record name | Naphthalene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317-55-5 | |
| Record name | Naphthalene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 317-55-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)





![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)

![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)
